エンカイン塩酸塩

概要

説明

エンカイン酸塩酸塩は、クラスIc抗不整脈薬であり、主に心房細動、心房 flutter、心室頻拍、心室細動などの不規則な心拍の管理に使用されます . これは電位依存性ナトリウムチャネルブロッカーとして機能し、インパルス開始と伝導に必要なイオンフラックスを阻害することで、神経細胞膜を安定化させます . プロアリズム性副作用のため、現在では広く使用されていません .

2. 製法

エンカイン酸塩酸塩の合成には、いくつかのステップが含まれます。

科学的研究の応用

Encainide hydrochloride has been extensively studied for its antiarrhythmic properties. It is particularly effective in patients with excessive premature ventricular complexes and less so in those with sustained ventricular tachycardia . It has also been used in the treatment of supraventricular arrhythmias, including atrial fibrillation and ectopic atrial tachycardia . Additionally, its metabolites, ODE and MODE, have similar pharmacological properties and contribute to its overall efficacy .

作用機序

エンカイン酸塩酸塩は、ナトリウムチャネルを遮断することで作用し、神経細胞膜を安定化させ、インパルス開始と伝導に必要なイオンフラックスを阻害します . その結果、興奮性、伝導速度、自動性が低下し、心房、房室結節、His-Purkinje系、心室内の伝導系の不応期がわずかにではあるが有意に延長されます . 最も大きな影響は、His-Purkinje系で見られます .

6. 類似の化合物との比較

エンカイン酸塩酸塩は、トカイン酸、メキシレチン、フレカイニド、アミオダロンなどの他のクラスI抗不整脈薬と比較されることがよくあります . トカイン酸とメキシレチンは、リドカインと似ており、心室不整脈の治療に効果的ですが、エンカイン酸とフレカイニドは、心室異所性拍動の制御に優れています . アミオダロンは、心室頻拍の治療に非常に効果的ですが、これらの薬剤の中で最も毒性も強いです . エンカイン酸塩酸塩のユニークな特徴は、活動電位持続時間や最大拡張期電位に大きな影響を与えることなく、心房と心室の有効不応期を延長できることです .

類似の化合物

- トカイン酸

- メキシレチン

- フレカイニド

- アミオダロン

エンカイン酸塩酸塩の独特の作用機序とその特定の種類の不整脈を治療する有効性は、関連するリスクにもかかわらず、心臓血管医学の分野で貴重な化合物となっています。

生化学分析

Biochemical Properties

Encainide hydrochloride plays a crucial role in biochemical reactions by interacting with voltage-gated sodium channels. It binds to these channels and stabilizes the neuronal membrane, thereby inhibiting the ionic fluxes necessary for impulse initiation and conduction . This interaction decreases excitability, conduction velocity, and automaticity in cardiac tissues . The compound also causes a slight but significant prolongation of refractory periods in these tissues, with the greatest effect observed in the His-Purkinje system .

Cellular Effects

Encainide hydrochloride affects various types of cells and cellular processes, particularly in cardiac tissues. It influences cell function by decreasing excitability, conduction velocity, and automaticity . This results in a slowed atrial, atrioventricular nodal, His-Purkinje, and intraventricular conduction . Additionally, encainide hydrochloride stabilizes the neuronal membrane by inhibiting the ionic fluxes required for impulse initiation and conduction . This stabilization impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to decreased ventricular excitability and increased stimulation threshold during diastole .

Molecular Mechanism

The molecular mechanism of encainide hydrochloride involves its binding to voltage-gated sodium channels . By stabilizing the neuronal membrane, it inhibits the ionic fluxes necessary for impulse initiation and conduction . This results in decreased excitability, conduction velocity, and automaticity in cardiac tissues . Encainide hydrochloride also causes a slight but significant prolongation of refractory periods, particularly in the His-Purkinje system . The compound decreases the rate of rise of the action potential without markedly affecting its duration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of encainide hydrochloride change over time. The compound is rapidly absorbed and extensively metabolized by the liver . Its major metabolites, O-demethyl encainide and 3-methoxy-O-demethyl encainide, have quantitatively different but qualitatively similar pharmacodynamic profiles . Subacute and chronic administration of encainide hydrochloride at doses representing 11 times the effective oral human dose have produced no distinct or consistent toxicologic findings . Long-term administration has shown persistent antiarrhythmic actions .

Dosage Effects in Animal Models

In animal models, the effects of encainide hydrochloride vary with different dosages. Single intravenous doses of encainide hydrochloride have been shown to prolong His-Purkinje conduction time and intraventricular conduction time without affecting refractoriness . At doses and plasma concentrations exceeding therapeutic levels, encainide hydrochloride has no major negative inotropic effects . High doses can lead to toxic effects, including increased ventricular fibrillation threshold and suppression of atrial fibrillation .

Metabolic Pathways

Encainide hydrochloride is metabolized primarily in the liver, where it undergoes extensive metabolism to form two major active metabolites: O-demethyl encainide and 3-methoxy-O-demethyl encainide . These metabolites have longer half-lives and equal or greater potency than the parent compound . The metabolic pathways involve the interaction of encainide hydrochloride with various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation .

Transport and Distribution

Encainide hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed by all routes of administration and extensively metabolized by the liver . The compound is excreted in approximately equal amounts in the urine and feces . Encainide hydrochloride interacts with voltage-gated sodium channels, which play a crucial role in its transport and distribution within cardiac tissues .

Subcellular Localization

The subcellular localization of encainide hydrochloride is primarily within the neuronal membrane, where it binds to voltage-gated sodium channels . This localization is essential for its activity and function, as it stabilizes the membrane and inhibits ionic fluxes required for impulse initiation and conduction . Encainide hydrochloride does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .

準備方法

The synthesis of encainide hydrochloride involves several steps:

Acylation of Methyl Anthranilate: Methyl anthranilate is acylated with 4-anisoyl chloride in the presence of sodium hydroxide in methylene chloride to produce methyl N-(p-anisoyl)anthranilate.

Condensation with 2-Picoline: The resulting compound is then condensed with 2-picoline using n-butyllithium in tetrahydrofuran (THF) to yield 2-(2-pyridylacetyl)-p-anisanilide.

化学反応の分析

エンカイン酸塩酸塩は、さまざまな化学反応を起こします。

酸化: O-デメチルエンカイン酸(ODE)および3-メトキシ-ODE(MODE)の代謝物を形成するように酸化される可能性があり、いずれも抗不整脈作用を保持しています.

これらの反応で使用される一般的な試薬と条件には、水酸化ナトリウム、塩化メチレン、n-ブチルリチウム、THF、Pt/C、Pd/C、およびホルムアルデヒドが含まれます . これらの反応から生成される主な生成物は、ODEおよびMODEです .

4. 科学研究の応用

エンカイン酸塩酸塩は、その抗不整脈作用について広く研究されてきました。 過剰な早期心室収縮のある患者では特に有効で、持続性心室頻拍のある患者では効果が低いです . 心房細動や異所性心房頻拍などの上室性不整脈の治療にも使用されてきました . さらに、その代謝物であるODEとMODEは、同様の薬理作用を持ち、全体の有効性に貢献しています .

類似化合物との比較

Encainide hydrochloride is often compared with other class I antiarrhythmic agents such as tocainide, mexiletine, flecainide, and amiodarone . While tocainide and mexiletine are similar to lidocaine and effective in treating ventricular arrhythmias, encainide and flecainide are superior for controlling ventricular ectopic beats . Amiodarone, although highly effective for treating ventricular tachycardia, is also the most toxic among these agents . Encainide hydrochloride’s unique feature is its ability to increase atrial and ventricular effective refractory periods without significantly affecting action-potential duration or maximum diastolic potential .

Similar Compounds

- Tocainide

- Mexiletine

- Flecainide

- Amiodarone

Encainide hydrochloride’s distinct mechanism of action and its efficacy in treating specific types of arrhythmias make it a valuable compound in the field of cardiovascular medicine, despite its associated risks.

特性

IUPAC Name |

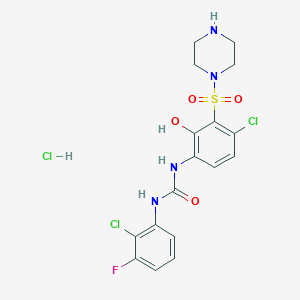

4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2.ClH/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18;/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIIZIWOLTYOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049004 | |

| Record name | Encainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66794-74-9 | |

| Record name | Benzamide, 4-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66794-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encainide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066794749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Encainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Encainide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENCAINIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH7J36N9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)

![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)

![(2S,3S)-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-2-[[(3S,4S)-4-[[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-3-methylpentanamide](/img/structure/B1671208.png)